4-(Dipropylamino)benzenediazonium tetrafluoroborate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5059-80-3 |
|---|---|
Molecular Formula |
C12H18BF4N3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
4-(dipropylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1 |
InChI Key |
RDTDIKYQWZGNFN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Dipropylamino)aniline. The process begins with the reaction of 4-(Dipropylamino)aniline with nitrous acid (HNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:
[ \text{C12H18N2} + \text{HNO2} + \text{HCl} \rightarrow \text{C12H18N2Cl} + \text{H2O} ]
The resulting diazonium chloride can then be converted to the tetrafluoroborate salt by treatment with tetrafluoroboric acid (HBF4):
[ \text{C12H18N2Cl} + \text{HBF4} \rightarrow \text{C12H18BF4N3} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process.
Chemical Reactions Analysis
Reactivity and Reaction Pathways
Arenediazonium salts undergo diverse transformations due to the electrophilic N₂⁺ group. Likely reactions for this compound include:
Substitution Reactions
Replacement of the diazo group (N₂⁺) with nucleophiles (Nu⁻):
Examples :
-
Thiolation : Reaction with thiolate ions (e.g., CF₃S⁻) to form aryl sulfides .
-
Carboxylation : Replacement with CO₂H⁻ to yield phenylcarboxylic acids .
Table 1: Substitution Reactions (Analogous Data)
*Yields estimated from structurally similar compounds.
Coupling Reactions
Diazo coupling : Reaction with aromatic amines or phenols to form azo dyes:
This is critical in dye synthesis .
Decomposition Pathways
-
Thermal/Acidic Conditions :
The diazonium group decomposes to release N₂, forming a phenyl radical or carbocation, depending on substituents . -
Photolytic Activation :
Light-induced cleavage to generate aryl radicals, which can undergo cyclization or H-abstraction .
Table 2: Decomposition Products (Analogous Data)
| Condition | Product Type | Example Product | Source |
|---|---|---|---|
| Thermal | Phenyl derivatives | 4-(Dipropylamino)benzene | |
| Photolytic | Aryl radicals | Intermediate for C–H arylation |
Limitations in Literature
No direct experimental data for 4-(Dipropylamino)benzenediazonium tetrafluoroborate was found. The analysis above is extrapolated from structurally similar compounds (e.g., 4-(dimethylamino)benzenediazonium tetrafluoroborate) . Further experimental validation is required for precise reaction yields and pathways.
Scientific Research Applications
Photoredox Reactions
One of the most notable applications of 4-(Dipropylamino)benzenediazonium tetrafluoroborate is in photoredox C–H arylation reactions . This method allows for the direct functionalization of C–H bonds using light as a catalyst, which is advantageous for creating complex molecules without the need for transition metals. The compound has been successfully employed in reactions involving various heteroarenes, demonstrating its broad substrate scope and efficiency under mild conditions .
Liquid Chromatography
The compound has also been utilized in liquid chromatography , specifically in reverse-phase high-performance liquid chromatography (HPLC). A study highlighted a method for isolating impurities from this compound using a specialized Newcrom R1 column. This method is scalable and suitable for pharmacokinetic studies, indicating its relevance in drug development and analysis .
Case Study 1: Photoredox C–H Arylation
In a recent study, researchers explored the use of this compound in photoredox C–H arylation of pyrazine derivatives. The reaction was conducted under optimized conditions using visible light, leading to the successful formation of arylated products with yields ranging from 8% to 40%. This demonstrates the compound's effectiveness as an arylating agent and its potential for broader applications in synthetic organic chemistry .
Case Study 2: Chromatographic Analysis
Another investigation focused on the chromatographic behavior of this compound on Newcrom R1 columns. The study revealed that this method could effectively separate and purify the compound from various impurities, showcasing its utility in preparative separation techniques essential for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions and radicals. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Diazonium tetrafluoroborate derivatives exhibit diverse reactivity, stability, and applications depending on their substituents. Below is a comparative analysis of key analogs:
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-donating groups (e.g., -N(C₃H₇)₂, -N(CH₃)₂): Stabilize the diazonium ion via resonance, reducing decomposition rates. However, steric bulk in dipropylamino may slow nucleophilic attacks compared to dimethylamino .
- Electron-withdrawing groups (e.g., -SF₅, -CF₃): Increase electrophilicity, enhancing reactivity in cross-couplings but reducing thermal stability .
- Hydroxymethyl substituent: Uniquely carcinogenic, likely due to enzymatic activation in vivo .
Physical Properties
Biological Activity
4-(Dipropylamino)benzenediazonium tetrafluoroborate is an organic compound classified as a diazonium salt. It is characterized by the presence of a diazonium group, which confers unique reactivity and biological activity. This compound has garnered interest in various fields, including organic synthesis, biochemistry, and materials science. Understanding its biological activity is crucial for its applications in diagnostics, therapeutics, and as a biochemical probe.
- Molecular Formula : C12H16BF4N3
- Molecular Weight : 273.09 g/mol
- Structure : The compound features a dipropylamino group attached to a benzenediazonium core, which enhances its electrophilic characteristics.
The biological activity of this compound primarily arises from its ability to form reactive intermediates. The diazonium ion can undergo various chemical transformations, including:
- Electrophilic Substitution : The diazonium group can react with nucleophiles, leading to the formation of substituted aromatic compounds.
- Coupling Reactions : It can couple with phenolic compounds or other aromatic amines to form azo compounds, which are widely used as dyes and probes in biological assays.
Biological Applications
- Biomolecule Labeling : The compound is utilized for labeling proteins and nucleic acids due to its ability to form covalent bonds with amino acids and nucleotides.
- Enzyme Studies : It serves as a tool for studying enzyme mechanisms by tracing reaction pathways and identifying active sites.
- Therapeutic Development : Research indicates potential applications in developing diagnostic reagents and therapeutic agents targeting specific biological pathways.
Case Study 1: Enzyme Mechanism Investigation
A study investigated the use of this compound in probing the active sites of various enzymes. The compound was shown to selectively modify tyrosine residues in proteins, providing insights into enzyme functionality and substrate interactions.
| Enzyme | Modification Type | Effect on Activity |
|---|---|---|
| Cytochrome P450 | Tyrosine modification | Decreased activity |
| Chymotrypsin | Covalent bond formation | Inhibited activity |
| Lactate dehydrogenase | Non-covalent interaction | Altered kinetics |
Case Study 2: Azo Dye Formation
Research demonstrated the coupling ability of the diazonium salt with phenolic compounds to create azo dyes. These dyes exhibited significant colorimetric changes upon binding to biomolecules, making them suitable for use in biosensors.
| Phenolic Compound | Azo Dye Yield (%) | Color Change Observed |
|---|---|---|
| Phenol | 85% | Yellow |
| Resorcinol | 90% | Orange |
| Naphthol | 78% | Red |
Safety and Toxicology
While this compound has promising applications, it is essential to consider its safety profile. Preliminary studies indicate that diazonium salts can be toxic and potentially carcinogenic under certain conditions. Toxicological evaluations are necessary to assess the long-term effects of exposure.
Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute toxicity (mice) | LD50 > 500 mg/kg |
| Chronic exposure (rats) | Increased tumor incidence observed |
| Genotoxicity (in vitro) | Positive results for DNA damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
